molecular formula C17H15Cl2N3 B537627 (1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine

(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine

Cat. No.: B537627
M. Wt: 332.2 g/mol
InChI Key: JHLGZRSIUIFADK-UHFFFAOYSA-N
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Description

NS11757 is a synthetic organic compound known for its role as an inhibitor of small-conductance calcium-activated potassium channels (SK channels). These channels are crucial in regulating neuronal excitability and various physiological processes. NS11757 has shown potential in treating neurological disorders such as cognition disorders, depression, and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS11757 involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Core Structure: The initial step involves constructing the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve introducing specific functional groups to enhance the compound’s activity and selectivity towards SK channels.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of NS11757 would likely involve optimizing the synthetic route for large-scale manufacturing. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes while maintaining yield and purity.

    Process Optimization: Streamlining steps to reduce costs and improve efficiency, such as using continuous flow reactors.

    Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

NS11757 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different substituents, which may enhance or modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

NS11757 has a wide range of applications in scientific research:

Mechanism of Action

NS11757 exerts its effects by inhibiting small-conductance calcium-activated potassium channels. These channels are involved in regulating neuronal excitability and synaptic transmission. By blocking these channels, NS11757 can modulate neuronal activity, which is beneficial in conditions like cognition disorders and depression. The compound’s mechanism involves binding to the SK channels and preventing calcium ions from activating them, thereby reducing potassium ion flow and altering neuronal firing patterns .

Comparison with Similar Compounds

Similar Compounds

    Apamin: A natural peptide that also inhibits SK channels but has a different structure and origin.

    NS309: Another synthetic compound that modulates SK channels but acts as an activator rather than an inhibitor.

    TRAM-34: Inhibits intermediate-conductance calcium-activated potassium channels (IK channels), which are related but distinct from SK channels.

Uniqueness of NS11757

NS11757 is unique due to its specific inhibition of SK channels, making it a valuable tool for studying these channels’ roles in various physiological and pathological processes. Its synthetic nature allows for modifications to enhance its selectivity and potency, providing an advantage over natural inhibitors like apamin .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C17H15Cl2N3

Molecular Weight

332.2 g/mol

IUPAC Name

N-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C17H15Cl2N3/c18-12-8-10-4-3-7-14(11(10)9-13(12)19)20-17-21-15-5-1-2-6-16(15)22-17/h1-2,5-6,8-9,14H,3-4,7H2,(H2,20,21,22)

InChI Key

JHLGZRSIUIFADK-UHFFFAOYSA-N

SMILES

ClC1=CC2=C(C=C1Cl)CCCC2NC3=NC4=CC=CC=C4N3

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)Cl)NC3=NC4=CC=CC=C4N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NS11757;  NS 11757;  NS-11757.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
Reactant of Route 2
(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
Reactant of Route 3
Reactant of Route 3
(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
Reactant of Route 4
Reactant of Route 4
(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
Reactant of Route 5
Reactant of Route 5
(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine
Reactant of Route 6
Reactant of Route 6
(1H-Benzoimidazol-2-yl)-(6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-yl)amine

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